Hydroxyanigorufone

Description

This compound has been reported in Strelitzia reginae, Anigozanthos rufus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

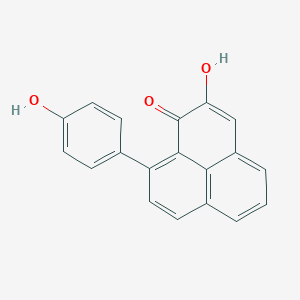

2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELDEYOMOTOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316177 | |

| Record name | Hydroxyanigorufone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56252-02-9 | |

| Record name | Hydroxyanigorufone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyanigorufone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Hydroxyanigorufone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Hydroxyanigorufone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds. First identified as a pigment in plants of the Haemodoraceae family, it has garnered significant interest due to its role as a phytoalexin, exhibiting notable antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and plant science.

Chemical Structure and Identification

This compound is chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one .[1][2] Its structure consists of a tricyclic phenalenone core substituted with a hydroxyl group at the 2-position and a 4-hydroxyphenyl group at the 9-position.

Molecular Formula: C₁₉H₁₂O₃[1][2]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 56252-02-9 | [2] |

| PubChem CID | 11471752 | [1] |

| InChI | InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | [1] |

| InChIKey | HTELDEYOMOTOBI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C3=C(C=C(C(=O)C3=O)O)C(=C2C1)C4=CC=C(C=C4)O |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound have been determined through both experimental and computational methods.

Table 2: Physicochemical Properties

| Property | Value | Method | Reference |

| Molecular Weight | 288.30 g/mol | --- | [1] |

| Melting Point | 238 - 242 °C | Experimental | [1] |

| Physical Description | Solid | Experimental | [1] |

| Solubility | Insoluble in water (2.1 x 10⁻³ g/L at 25°C) | Experimental | [3] |

| XLogP3-AA | 4.3 | Computed | [3] |

| Hydrogen Bond Donor Count | 2 | Computed | [3] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [3] |

Spectroscopic Data:

The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹³C NMR Spectroscopy: Partial ¹³C NMR spectra of this compound have been published, aiding in the structural confirmation and biosynthetic studies.[4][5]

-

Mass Spectrometry: Mass spectral data is available for this compound, providing information on its molecular weight and fragmentation patterns.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs has been reported, confirming its structure. A general synthetic strategy involves the construction of the phenalenone core followed by the introduction of the aryl group.

One reported synthesis of a related 8-phenylphenalenone, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, started from 2-methoxynaphthalene.[6][7][8] The key steps included:

-

A cascade Friedel-Crafts/Michael annulation reaction to form the tricyclic core.

-

A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

-

A series of subsequent reactions including dehydrogenation, epoxidation, and demethylation to yield the final product.

While this specific protocol is for an isomer, similar strategies involving Friedel-Crafts acylation and Suzuki coupling have been employed for the synthesis of this compound itself.

Extraction and Isolation from Plant Material

This compound is a natural product found in plants such as Musa acuminata (banana) and those of the Haemodoraceae family.[9][10] The general protocol for its extraction and isolation involves:

-

Extraction: The plant material (e.g., fruit peels, roots) is typically extracted with a polar solvent such as methanol.[10]

-

Purification: The crude extract is then subjected to various chromatographic techniques for purification. This often includes:

-

Solid-Phase Extraction (SPE): To remove interfering substances.[10]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification. A reverse-phase C18 column is commonly used with a gradient of water and methanol, often with an acid modifier like trifluoroacetic acid (TFA).[10]

-

Quantification by HPLC

The concentration of this compound in plant extracts can be quantified using HPLC with Diode-Array Detection (DAD).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water with 0.1% TFA is a common mobile phase.[10]

-

Detection: Detection is usually performed at a wavelength of 254 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The lower limit of quantification (LOQ) has been reported to be around 0.013 nmol per injection.[10]

Biological Activity and Signaling Pathway

Antifungal Activity

This compound is recognized as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It exhibits significant antifungal activity. For instance, it has been shown to be active against Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas.[10] The antifungal activity of phenylphenalenones is structure-dependent.

Biosynthetic Pathway and Signaling

This compound is biosynthesized via the phenylpropanoid pathway. Its production is induced in plants by biotic stresses such as fungal infection.

The biosynthesis involves the following key aspects:

-

Precursors: Isotopic labeling studies have shown that two molecules of cinnamic acid and one molecule of malonate are incorporated into the this compound molecule.[11]

-

Key Enzyme: Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the biosynthesis, as its inhibition leads to a decrease in this compound accumulation.[11]

-

Signaling: The ethylene signaling pathway is involved in the regulation of this compound biosynthesis.[11]

Below is a simplified diagram illustrating the biosynthetic origin of this compound.

Caption: Simplified biosynthetic pathway of this compound.

The following diagram illustrates the experimental workflow for studying this compound as a phytoalexin.

Caption: Experimental workflow for this compound research.

Conclusion

This compound is a well-characterized phenylphenalenone with significant potential as an antifungal agent. Its role as a phytoalexin in plant defense mechanisms makes it a compelling subject for further research in agricultural and medicinal applications. This guide provides a foundational understanding of its chemical and biological properties to facilitate future investigations.

References

- 1. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 56252-02-9 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Showing Compound this compound (FDB012856) - FooDB [foodb.ca]

- 10. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling Hydroxyanigorufone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds that have garnered significant interest within the scientific community due to their diverse biological activities. These compounds are primarily known as phytoalexins, antimicrobial substances synthesized by plants in response to pathogen attack or other stressors. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of the signaling pathways involved in its biosynthesis and its potential mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, phytopathology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, particularly within monocotyledonous families. Its presence is often cryptic, with synthesis being induced by biotic or abiotic stress factors.

Primary Natural Source:

The most well-documented source of this compound is the banana plant, Musa acuminata. It is not typically present in healthy, unstressed plant tissues in significant amounts. Instead, its production is rapidly induced in response to fungal infection or mechanical wounding. This response is a key component of the banana plant's defense mechanism.

Inducing Factors in Musa acuminata

The accumulation of this compound in banana plants is triggered by various pathogens, including:

-

Mycosphaerella fijiensis : The causative agent of Black Sigatoka disease.

-

Colletotrichum musae : The fungus responsible for banana anthracnose.[1]

-

Fusarium oxysporum f. sp. cubense : The pathogen that causes Panama disease.

Wounding of the plant tissue also serves as a potent elicitor for the biosynthesis of this compound.[1]

Other Potential Natural Sources:

While Musa acuminata is the most studied source, phenylphenalenones, including this compound and related compounds, have been reported in other plant families, suggesting a broader, albeit less explored, distribution. These families include:

-

Haemodoraceae (Bloodwort family)

-

Pontederiaceae (Pickerelweed family)

-

Strelitziaceae (Bird of paradise family)

Quantitative Data on this compound Production

The concentration of this compound in plant tissues can vary significantly depending on the elicitor, the specific plant cultivar, and the time course of the induction. The following table summarizes the available information on the production of this compound.

| Plant Source | Cultivar/Variety | Elicitor/Stress | Key Findings | Reference |

| Musa acuminata (unripe fruit) | Not specified | Wounding or inoculation with Colletotrichum musae | This compound levels begin to increase 1-2 days post-treatment. | [1] |

| Musa acuminata (leaves) | 'Williams' (susceptible), 'Khai Thong Ruang' (resistant) | Infection with Mycosphaerella fijiensis | Both varieties produce this compound, with the resistant variety showing higher concentrations. | |

| Musa acuminata cv. Grand Nain (leaves) | 'Grand Nain' | Methyl Jasmonate (MeJA) and Salicylic Acid (SA) application | Application of MeJA and SA leads to an increased production of this compound. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from plant material, primarily based on protocols described for Musa acuminata.

Extraction of this compound from Plant Tissue

This protocol outlines the general procedure for the extraction of phenylphenalenones from infected or wounded banana leaves.

Materials:

-

Infected or wounded banana leaves

-

Liquid nitrogen

-

Mortar and pestle or a suitable grinder

-

Methanol (analytical grade)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Harvest the plant material (e.g., necrotic or surrounding tissue from infected leaves).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic processes.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Transfer the powdered tissue to a centrifuge tube.

-

Add methanol to the tube (a common ratio is 10 mL of methanol per gram of tissue).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant debris.

-

Carefully decant the supernatant, which contains the crude extract, into a clean flask.

-

Repeat the extraction process (steps 5-8) on the pellet at least two more times to ensure complete extraction of the compounds.

-

Pool the methanolic supernatants.

-

Concentrate the pooled extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

The resulting dried crude extract can be stored at -20°C until further purification.

Solid-Phase Extraction (SPE) for Sample Clean-up

This optional but recommended step helps to remove interfering compounds from the crude extract before chromatographic purification.

Materials:

-

Dried crude extract

-

Methanol (analytical grade)

-

C18 SPE cartridges

-

SPE manifold

-

Nitrogen gas stream

Procedure:

-

Re-dissolve the dried crude extract in a small volume of methanol.

-

Condition a C18 SPE cartridge by passing methanol through it, followed by water.

-

Load the re-dissolved crude extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., water or a low percentage of methanol in water) to elute highly polar impurities.

-

Elute the fraction containing this compound and other phenylphenalenones with methanol.

-

Dry the methanolic eluate under a gentle stream of nitrogen gas.

Preparative High-Performance Liquid Chromatography (HPLC) for Purification

Preparative HPLC is a powerful technique for isolating pure this compound from the cleaned-up extract.

Materials:

-

Dried, SPE-cleaned extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column

Procedure:

-

Sample Preparation: Re-dissolve the dried extract from the SPE step in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical HPLC system using an analytical C18 column. This will help in optimizing the mobile phase composition and gradient for the best separation of this compound from other compounds. A typical mobile phase system consists of:

-

Solvent A: Water with 0.1% formic acid or TFA

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid or TFA A gradient elution from a lower to a higher concentration of Solvent B is typically used.

-

-

Scale-up to Preparative HPLC: Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative HPLC system with a larger dimension C18 column. The flow rate and injection volume will need to be adjusted according to the column size.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound). Collect the fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.

-

Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Signaling Pathways and Biological Context

The production of this compound in plants is a tightly regulated process involving complex signaling networks. Furthermore, its biological activity is linked to specific molecular targets in pathogenic fungi.

Plant Defense Signaling Leading to this compound Biosynthesis

The biosynthesis of phenylphenalenones, including this compound, is a downstream event in the plant's defense signaling cascade. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses.[2]

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

One of the proposed mechanisms of antifungal activity for phenylphenalenones is the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.

References

The Biosynthesis of Hydroxyanigorufone in Musa acuminata: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of hydroxyanigorufone, a phenylphenalenone phytoalexin found in Musa acuminata (banana). Phenylphenalenones are of significant interest due to their antifungal properties and their role in the plant's defense mechanisms. This document details the proposed biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for analysis, and includes visual representations of the pathways and workflows.

Introduction to this compound and Phenylphenalenones

This compound is a specialized metabolite belonging to the phenylphenalenone class of compounds. These molecules are characterized by a phenalenone core structure linked to a phenyl group. In Musa acuminata, this compound acts as a phytoalexin, a substance produced by the plant in response to stress, particularly wounding and fungal infections, such as those caused by Colletotrichum musae and Fusarium oxysporum.[1] The accumulation of this compound and other phenylphenalenones is a key component of the banana plant's innate immune response.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Musa acuminata is a complex process that is not yet fully elucidated at the enzymatic level. However, based on isotope labeling studies and the identification of related intermediates, a putative pathway has been proposed. The biosynthesis is understood to originate from the phenylpropanoid pathway.

Key Precursors: The fundamental building blocks for the this compound molecule are derived from:

-

Two molecules of cinnamic acid: These are derived from the shikimate pathway via the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) .[1]

-

One molecule of malonate: This is a common precursor in polyketide biosynthesis.[1]

Proposed Pathway:

The biosynthesis is thought to proceed through the formation of a linear diarylheptanoid, which then undergoes cyclization to form the characteristic phenylphenalenone scaffold. Recent research in the related species Musella lasiocarpa has identified enzymes involved in the formation of dihydrocurcuminoid precursors, suggesting a similar mechanism in Musa acuminata.[2][3][4]

The proposed steps are as follows:

-

Formation of a Linear Diarylheptanoid: Two molecules of a phenylpropanoid precursor (derived from cinnamic acid) are condensed with a malonate unit to form a linear diarylheptanoid.

-

Hydroxylation: The A-ring of the linear diarylheptanoid intermediate undergoes hydroxylation.

-

Cyclization: An intramolecular Diels-Alder-type cyclization is hypothesized to occur, leading to the formation of the tricyclic phenalenone core.

-

Further Modifications: Subsequent enzymatic modifications, such as hydroxylation, lead to the final structure of this compound.

A key intermediate, (1R,2S,3R*)-2,3-dihydro-1,2,3-trihydroxy-9-(4´-methoxyphenyl)-1H-phenalene, has been isolated from Musa species and is considered a crucial link in the biosynthesis of 4-phenylphenalenones from 9-phenylphenalenone precursors.[5][6]

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound in Musa acuminata.

Quantitative Data on this compound Accumulation

Quantitative analysis has demonstrated that the production of this compound in Musa acuminata is significantly induced by biotic and abiotic stressors. The following table summarizes the observed changes in this compound levels under different conditions.

| Treatment/Condition | Plant Tissue | Observation | Reference |

| Wounding | Unripe Banana Fruit Peel | Level of this compound started to increase 1-2 days after wounding. | [1] |

| Inoculation with Colletotrichum musae | Unripe Banana Fruit Peel | Level of this compound started to increase 1-2 days after inoculation. | [1] |

| Wounding followed by Inoculation | Unripe Banana Fruit Peel | Induced the formation of many other phenylphenalenones, while the accumulation of this compound decreased after a transient maximum. | [1] |

| Ethylene Treatment (Ripening) | Wounded Unripe Fruit | The accumulation of this compound decreased. | [1] |

| Wounding and/or Inoculation | Ripe Banana Fruit | Much lower production of this compound compared to unripe fruit. | [1] |

| Inhibition of PAL (with 2-Aminooxyacetic acid) | Wounded Fruit | Inhibited the accumulation of this compound. | [1] |

Experimental Protocols

The analysis of this compound and other phenylphenalenones in Musa acuminata typically involves extraction followed by chromatographic and spectroscopic techniques.

Extraction of Phenylphenalenones from Musa acuminata Tissue

This protocol describes a general method for the extraction of phenylphenalenones from banana plant material.

Caption: General workflow for the extraction of phenylphenalenones.

Detailed Protocol:

-

Sample Preparation: Fresh plant material (e.g., 100 g of rhizome) is exhaustively extracted with 96% ethanol.[7]

-

Partitioning: The combined ethanol extracts are concentrated and then partitioned against dichloromethane (CH2Cl2).[7]

-

Evaporation: The dichloromethane fraction, which contains the phenylphenalenones, is evaporated to dryness using a rotary evaporator at a temperature below 50°C.[7]

-

Initial Separation: The resulting crude extract is then subjected to column chromatography on a reverse-phase C18 (RP-18) support. Elution is performed using a stepwise gradient of methanol in water (e.g., 50%, 70%, and pure methanol).[7]

-

Fraction Collection: Fractions are collected and monitored for the presence of phenylphenalenones.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector.

-

Reverse-phase C18 column (e.g., Purospher STAR RP-18e, 250 x 4.6 mm, 5 µm particle size).[8]

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).[8]

-

Solvent B: Methanol.[8]

-

Gradient: A linear gradient from 40% B to 100% B over 20 minutes, followed by a hold at 100% B for 7 minutes.[8]

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance is monitored at 254 nm.[8]

Semi-preparative HPLC for Purification:

For isolation of larger quantities of this compound, a semi-preparative HPLC setup can be used with a larger dimension column and a modified gradient.[7]

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: NMR spectroscopy is essential for the structural elucidation of isolated phenylphenalenones. Spectra are typically recorded in deuterated solvents such as acetone-d6 or DMSO-d6.[7][9]

-

2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish connectivities within the molecule.[7]

-

The characteristic signals in the ¹H NMR spectrum of phenylphenalenones include those for the aromatic protons of the phenalenone core and the phenyl substituent.[7]

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is used to determine the exact mass and elemental composition of the compounds.[7]

-

LC-MS: Coupling HPLC with mass spectrometry allows for the identification of phenylphenalenones in complex mixtures based on their retention times and mass-to-charge ratios.

Conclusion

The biosynthesis of this compound in Musa acuminata is a fascinating example of plant chemical defense. While the general outline of the pathway is understood to proceed through phenylpropanoid and polyketide precursors to form a linear diarylheptanoid which then cyclizes, the specific enzymes catalyzing these steps in banana are yet to be fully characterized. Further research, potentially leveraging transcriptomics and proteomics of stressed banana tissues, will be crucial to identify and characterize the complete enzymatic machinery. The quantitative data clearly indicates the role of this compound as an inducible defense compound. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this and related phenylphenalenones, paving the way for further investigations into their biological activities and potential applications.

References

- 1. Changes in the content and biosynthesis of phytoalexins in banana fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hydroxyanigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyanigorufone, a naturally occurring phenylphenalenone, has garnered scientific interest due to its role as a phytoalexin and its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and a summary of its known biological activities. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams. This document serves as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation History

This compound was first discovered and isolated in 1975 by Cooke and Edwards from the flowering plant Anigozanthos rufus, commonly known as the red kangaroo paw, a species native to Western Australia. This discovery was part of a broader investigation into the coloring matters of Australian plants. The initial isolation work laid the foundation for understanding a new class of natural products, the phenylphenalenones, which are now known to be characteristic of the plant family Haemodoraceae.

Subsequent research has identified this compound in other plant species, including the bird of paradise flower (Strelitzia reginae) and various species of the banana plant (Musa spp.), where it functions as a phytoalexin, a substance produced by plants as a defense mechanism against pathogenic microorganisms.[1] Its presence in these botanicals underscores its significance in plant defense and suggests a potential for broader biological activity.

Physicochemical Properties

This compound is a polycyclic aromatic compound with the chemical formula C₁₉H₁₂O₃ and a molecular weight of 288.3 g/mol .[1] It presents as a solid with a melting point range of 238-242 °C.[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₂O₃ | [1] |

| Molecular Weight | 288.3 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 238 - 242 °C | [1] |

Experimental Protocols

Original Isolation from Anigozanthos rufus (Cooke & Edwards, 1975)

The initial isolation of this compound was achieved through a multi-step extraction and chromatographic process. The following is a detailed description of the methodology adapted from the original publication.

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the first isolation of this compound.

Methodology:

-

Extraction: The air-dried, powdered plant material of Anigozanthos rufus was exhaustively extracted with chloroform in a Soxhlet apparatus.

-

Concentration: The resulting chloroform extract was concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude extract was subjected to column chromatography on silica gel.

-

Elution and Fractionation: The column was eluted with chloroform, and the distinctively colored bands were collected as separate fractions.

-

Preparative Thin-Layer Chromatography (TLC): The fraction containing this compound was further purified by preparative TLC on silica gel plates, using a mixture of chloroform and light petroleum as the developing solvent.

-

Crystallization: The purified this compound was obtained by crystallization from a mixture of chloroform and light petroleum.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals in the aromatic region consistent with the phenylphenalenone backbone. |

| ¹³C NMR | Resonances confirming the presence of 19 carbon atoms, including those of the carbonyl group and hydroxyl-substituted aromatic rings. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of C₁₉H₁₂O₃. |

Detailed peak assignments and spectra are available in specialized databases and the original research literature.

Biological Activities and Potential Signaling Pathways

This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most studied. As a phytoalexin, its primary role in plants is to defend against fungal pathogens.

Antimicrobial Activity

The antifungal activity of phenylphenalenones, including this compound, is a key area of research. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbes are not extensively documented in publicly available literature, the proposed mechanisms of action for this class of compounds include:

-

Mitochondrial Targeting: Phenylphenalenones have been shown to interfere with the mitochondrial respiratory chain in pathogens.[2][3]

-

Inhibition of Ergosterol Biosynthesis: Some phenylphenalenones may disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.[4]

-

Michael-Type Addition: The chemical structure of phenalenones makes them potential Michael-type acceptors, allowing them to react with biological nucleophiles and disrupt cellular processes.

-

Photodynamic Activity: Upon exposure to light, some phenylphenalenones can generate singlet oxygen, a reactive oxygen species that is toxic to fungal cells.

Proposed Antifungal Mechanism of Phenylphenalenones

Caption: Potential antifungal mechanisms of phenylphenalenones.

Anti-inflammatory Activity

While this compound is described as having anti-inflammatory properties, specific studies detailing its mechanism of action on inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) are not yet prominent in the scientific literature. However, based on the known anti-inflammatory effects of other polyphenolic compounds, it is plausible that this compound may exert its effects through the modulation of these key inflammatory cascades. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Conclusion and Future Directions

This compound, since its initial discovery in 1975, has been recognized as an important member of the phenylphenalenone class of natural products. Its role as a phytoalexin in several plant species highlights its potent antimicrobial properties. While the foundational knowledge of its chemistry and isolation has been established, there remain significant opportunities for further research.

Future investigations should focus on:

-

Quantitative Bioactivity Studies: Comprehensive screening of this compound against a wide range of pathogenic bacteria and fungi to determine its spectrum of activity and potency (e.g., MIC values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its antimicrobial and anti-inflammatory effects. This will be crucial for its potential development as a therapeutic agent.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are necessary prerequisites for any clinical consideration.

The continued exploration of this compound holds promise for the discovery of new leads in the development of novel antimicrobial and anti-inflammatory drugs.

References

- 1. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxyanigorufone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Hydroxyanigorufone. The information is compiled from various scientific databases and literature, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

This compound is a naturally occurring phenylphenalenone, a class of compounds known for their diverse biological activities. It presents as a solid, reddish powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₂O₃ | [2] |

| Molecular Weight | 288.3 g/mol | [2] |

| Melting Point | 238 - 242 °C | [2] |

| Appearance | Solid, Red powder | [1] |

| Water Solubility | 2.48 mg/L (estimated) | |

| XLogP3 | 4.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

Chemical Structure and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The presence of 13C NMR spectral data for this compound has been confirmed in several databases.[3][4][5][6] These spectra are crucial for confirming the carbon skeleton of the molecule.

¹H NMR: Detailed experimental ¹H NMR data with specific chemical shift assignments for this compound is not widely published. However, analysis of related flavonoid and phenylphenalenone structures can provide expected ranges for proton signals. Aromatic protons would be expected in the downfield region (δ 6.0-9.0 ppm), while hydroxyl protons would likely appear as broad singlets.

Infrared (IR) Spectroscopy

A specific experimental FT-IR spectrum for this compound is not available. However, based on its functional groups (hydroxyl, ketone, aromatic rings), characteristic absorption bands can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=O stretch (ketone) | 1650-1700 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch | 1000-1300 |

Mass Spectrometry (MS)

Predicted GC-MS and MS/MS data for this compound are available.[7] The fragmentation pattern in mass spectrometry would be key to confirming its molecular weight and elucidating its structure. Common fragmentation patterns for flavonoids and related polyphenols involve cleavages of the heterocyclic ring and losses of small neutral molecules like CO and H₂O.[8]

Experimental Protocols

This section outlines the general methodologies for determining the key physical, chemical, and biological properties of this compound.

Determination of Physicochemical Properties

A general workflow for the experimental determination of the physicochemical properties of a solid organic compound like this compound is presented below.

Caption: General workflow for the purification and physicochemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Purification:

-

Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid) and acetonitrile or methanol is typically used.

-

Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound absorbs (e.g., 254 nm).

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified compound.

Melting Point Determination:

-

Pack a small amount of the purified, dry sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Solubility Assay:

-

Add an excess amount of this compound to a known volume of solvent (e.g., water, ethanol, DMSO).

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

-

Centrifuge or filter the solution to remove undissolved solid.

-

Determine the concentration of this compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data to obtain chemical shifts (ppm), coupling constants (Hz), and integration values.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

Record the IR spectrum using an FT-IR spectrometer.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight and fragmentation pattern.

Biological Activities and Mechanism of Action

This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[7] Its primary reported biological activity is antifungal.

Antifungal Activity

Antioxidant Activity

While specific antioxidant assays for this compound are not detailed, phenylphenalenones and related flavonoids are generally known to possess antioxidant properties.[6][7] This activity is typically attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[10][11]

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated. As a phytoalexin, it is part of the plant's defense system against pathogens.[12] The antifungal activity of related compounds has been linked to the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.[13] this compound has been observed to reduce the production of extracellular proteins in M. fijiensis.[13]

Biosynthesis of Phenylphenalenones

This compound belongs to the phenylphenalenone class of natural products, which are biosynthesized via the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine.

Caption: A simplified diagram of the putative biosynthetic pathway leading to this compound.[1][14]

The key enzymes involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), Polyketide synthases (PKS), Aldo-keto reductases (AKR), Dehydrogenases (DHG), Polyphenol oxidases (PPO), and a putative Diels-Alder cyclase (DAC).[14] These enzymes catalyze the conversion of L-phenylalanine through a series of intermediates to form the basic phenylphenalenone scaffold, which is then further modified (e.g., by hydroxylation) to yield this compound.[14]

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound this compound (FDB012856) - FooDB [foodb.ca]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Hydroxyanigorufone in Plant Defense: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyanigorufone is a phenylphenalenone-type phytoalexin produced by plants in the Musaceae family, notably bananas (Musa spp.), in response to pathogen attack.[1] These compounds are a crucial component of the plant's innate immune system, providing a chemical barrier against invading fungal and other pathogens. This technical guide provides a comprehensive overview of the biological role of this compound in plant defense, focusing on its antifungal activity, biosynthesis, and the putative signaling pathways it may trigger.

Antifungal Activity of this compound and Related Compounds

This compound and its structural analogs exhibit significant antifungal properties. While specific MIC or IC50 values for this compound against a wide range of pathogens are not extensively documented in publicly available literature, data for related phenylphenalenones against key banana pathogens like Mycosphaera fijiensis (causative agent of Black Sigatoka disease) provide a strong indication of its efficacy.

| Compound | Pathogen | Activity Metric | Value | Conditions |

| Isoanigorufone | Mycosphaerella fijiensis (Strain E22) | IC50 | 0.032 ± 0.002 mM | In vitro, light |

| This compound | Mycosphaerella fijiensis | Antimicrobial Activity | Reported | In vitro |

Table 1: Antifungal Activity of Phenylphenalenones. Data for isoanigorufone, a structurally similar compound, suggests the potent antifungal potential of this class of molecules.[1]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants involved in defense. The biosynthesis is induced by pathogen attack and involves the condensation of precursors derived from phenylalanine and malonate.

The key steps in the proposed biosynthetic pathway are:

-

Phenylalanine deamination: The pathway is initiated by the deamination of phenylalanine to form cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).

-

Hydroxylation and activation: Cinnamic acid undergoes a series of hydroxylation and ligation reactions to form activated intermediates.

-

Condensation: Two molecules derived from the phenylpropanoid pathway condense with one molecule of malonate to form the characteristic phenylphenalenone backbone.

Caption: Proposed biosynthetic pathway of this compound.

Putative Signaling Pathway in Plant Defense

Upon pathogen recognition, the synthesis and accumulation of this compound are triggered. While the precise signaling cascade initiated by this compound itself is an active area of research, it is hypothesized to be integrated into the broader plant defense signaling network. This network typically involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and crosstalk between salicylic acid (SA) and jasmonic acid (JA) signaling pathways.

Caption: Putative signaling pathway for this compound-mediated plant defense.

Experimental Protocols

Extraction and Quantification of this compound from Musa Leaves

This protocol is adapted from methods for analyzing phenolic compounds in banana leaves.

Materials:

-

Fresh or freeze-dried banana leaves

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Centrifuge

-

HPLC system with a C18 column and DAD or MS detector

-

This compound standard (if available) or a related phenylphenalenone standard

Procedure:

-

Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize to dryness.

-

Extraction: Weigh approximately 100 mg of dried, powdered leaf tissue into a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 30-40 minutes to elute compounds of varying polarity.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at wavelengths relevant for phenylphenalenones (e.g., 254 nm, 280 nm, and 330 nm) using a DAD detector. For more specific identification and quantification, use an MS detector.

-

-

Quantification: Create a standard curve using a known concentration of a this compound or a related phenylphenalenone standard. Calculate the concentration in the sample based on the peak area.

Caption: Workflow for this compound extraction and quantification.

In Vitro Antifungal Activity Assay

This protocol can be used to determine the IC50 of this compound against fungal pathogens.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal pathogen of interest (e.g., Mycosphaerella fijiensis)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Grow the fungal pathogen in liquid culture and adjust the concentration of spores or mycelial fragments to a standardized level.

-

Serial Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium in the wells of a 96-well plate. Include a solvent control (medium with DMSO) and a negative control (medium only).

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 3-7 days).

-

Growth Measurement: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

-

IC50 Calculation: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The IC50 is the concentration that causes 50% inhibition of fungal growth.

Analysis of Defense Gene Expression by qRT-PCR

This protocol outlines the steps to investigate the effect of this compound on the expression of plant defense-related genes.

Materials:

-

Plant tissue (e.g., Musa acuminata leaves) treated with this compound

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Primers for target defense genes (e.g., PAL, PR-1) and reference genes.

Procedure:

-

Treatment and Sampling: Treat plant tissues with a known concentration of this compound. Collect samples at various time points post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.

Conclusion and Future Directions

This compound is a vital component of the chemical defense arsenal of Musa species against pathogenic fungi. Its biosynthesis via the phenylpropanoid pathway is a classic example of induced plant defense. While the broad strokes of its function are understood, further research is needed to elucidate the specific molecular mechanisms of its action. Key areas for future investigation include:

-

Determination of MIC/IC50 values for this compound against a broader range of plant pathogens.

-

Elucidation of the specific signaling cascade initiated by this compound, including the identification of its direct molecular targets and the specific MAP kinases and ROS-producing enzymes involved.

-

Investigation of the synergistic effects of this compound with other defense compounds and pathways.

-

Exploring the potential for biotechnological applications , such as the engineering of crop plants with enhanced this compound production for improved disease resistance.

A deeper understanding of the biological role of this compound will not only provide valuable insights into plant-pathogen interactions but also open up new avenues for the development of novel and sustainable strategies for crop protection.

References

Unveiling the Therapeutic Potential of Hydroxyanigorufone: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Phenylphenalenone for Novel Therapeutic Applications

Introduction

Hydroxyanigorufone, a naturally occurring phenylphenalenone compound, has emerged as a molecule of significant interest within the scientific community. Primarily recognized for its role as a phytoalexin in plants, where it confers protection against fungal pathogens, recent research has begun to illuminate its potential therapeutic applications in human health. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential as a leishmanicidal agent. While direct evidence for other therapeutic uses remains nascent, this document will also explore hypothetical applications in oncology and inflammatory diseases based on the broader activities of the phenylphenalenone chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique natural product.

Potential Therapeutic Application: Leishmaniasis

The most significant evidence for the therapeutic potential of the closely related compound, anigorufone, lies in its demonstrated activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. A pivotal study has laid the groundwork for considering phenylphenalenones as a new class of leishmanicidal agents.[1][2]

Quantitative Data on Leishmanicidal Activity

The leishmanicidal efficacy of anigorufone and related compounds was evaluated against both the promastigote and amastigote stages of Leishmania. The following table summarizes the key quantitative findings from this research.[1][2]

| Compound | Target Organism | Assay Type | LC50 (µg/mL) | EC50 (µg/mL) |

| Anigorufone | L. donovani promastigotes | Proliferation Inhibition | 12.0 | - |

| Anigorufone | L. infantum axenic amastigotes | Proliferation Inhibition | - | - |

| Anigorufone | L. donovani mitochondrial fraction | Succinate Dehydrogenase Inhibition | - | 33.5 |

| Anigorufone | L. donovani mitochondrial fraction | Fumarate Reductase Inhibition | - | 33.3 |

LC50 (Lethal Concentration 50): The concentration of the compound that causes death of 50% of the parasites. EC50 (Effective Concentration 50): The concentration of the compound that causes 50% inhibition of a specific enzyme activity.

Mechanism of Action: Mitochondrial Targeting

The primary mechanism of action of anigorufone against Leishmania appears to be the disruption of mitochondrial function.[1][2][3] The compound was shown to inhibit key enzymes in the mitochondrial respiratory chain, specifically succinate dehydrogenase (Complex II) and NADH-fumarate reductase.[1][3] This inhibition disrupts the parasite's energy metabolism, leading to cell death.

Experimental Protocols

-

Parasite Culture: Leishmania donovani promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum.

-

Assay Procedure: Promastigotes were seeded in 96-well plates and incubated with varying concentrations of anigorufone.

-

Viability Assessment: Parasite viability was determined after a specified incubation period using a resazurin-based fluorometric assay or by direct counting using a hemocytometer.

-

Data Analysis: The 50% lethal concentration (LC50) was calculated from the dose-response curves.

-

Mitochondrial Fraction Isolation: L. donovani promastigotes were harvested, and the mitochondrial fraction was isolated by differential centrifugation.

-

Succinate Dehydrogenase (SDH) Assay: The activity of SDH was measured spectrophotometrically by following the reduction of 2,6-dichlorophenolindophenol (DCPIP). The assay mixture contained the mitochondrial fraction, succinate as the substrate, and varying concentrations of anigorufone.

-

NADH-Fumarate Reductase (FR) Assay: The activity of FR was determined by monitoring the oxidation of NADH spectrophotometrically. The reaction mixture included the mitochondrial fraction, NADH, fumarate, and different concentrations of anigorufone.

-

Data Analysis: The 50% effective concentration (EC50) for enzyme inhibition was determined from the dose-response curves.

Potential Therapeutic Application: Oncology (Hypothetical)

While no direct studies have been published on the anticancer activity of this compound, the broader class of phenylphenalenones has been investigated for its cytotoxic properties. This suggests a potential, yet unproven, avenue for research into this compound as an anticancer agent.

Rationale for Anticancer Potential

Several natural products with phenolic and quinone-like structures exhibit anticancer activity through various mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of malignant cells.

-

Inhibition of Topoisomerases: Interfering with DNA replication in rapidly dividing cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that is toxic to cancer cells.

Given its chemical structure, it is plausible that this compound could engage one or more of these pathways.

References

- 1. Fungus-elicited metabolites from plants as an enriched source for new leishmanicidal agents: antifungal phenyl-phenalenone phytoalexins from the banana plant (Musa acuminata) target mitochondria of Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Hydroxyanigorufone and its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyanigorufone and its derivatives represent a compelling class of phenylphenalenone natural products. Primarily found in the plant families Haemodoraceae and Musaceae, these compounds exhibit a range of biological activities, including notable antifungal and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, chemical characteristics, and biological significance. Particular emphasis is placed on quantitative biological data, detailed experimental protocols for their isolation and evaluation, and the elucidation of their biosynthetic pathway and potential interactions with cellular signaling cascades. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

This compound is a specialized metabolite belonging to the phenylphenalenone class of compounds, which are characterized by a tricyclic phenalene nucleus with a ketone functional group and a phenyl ring substituent. These compounds are significant chemotaxonomic markers for the plant order Commelinales. Notably, they are produced by plants in the Haemodoraceae family, such as the iconic Australian "kangaroo paws" (Anigozanthos species), and the Musaceae family, which includes bananas and plantains. In the latter, this compound and its derivatives often function as phytoalexins, compounds produced by plants in response to pathogen attack. The biological activities of these compounds, particularly their phototoxic and antimicrobial properties, have garnered interest in the scientific community for their potential applications in medicine and agriculture.

Chemical Properties and Natural Sources

This compound, with the chemical formula C₁₉H₁₂O₃, is structurally defined as 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one[1]. It is a solid at room temperature with a melting point in the range of 238-242 °C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂O₃ | [1] |

| Molecular Weight | 288.30 g/mol | --- |

| IUPAC Name | 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one | --- |

| CAS Number | 56252-02-9 | --- |

| Melting Point | 238-242 °C | --- |

| Physical State | Solid | --- |

This compound and its derivatives are primarily isolated from the roots, bulbs, and flowers of plants in the Haemodoraceae family, including various species of Anigozanthos and Haemodorum. They are also found in Musa species (bananas), where their production is often induced by wounding or fungal infection[2].

Table 2: Natural Sources of this compound and its Derivatives

| Compound Name | Natural Source(s) | Family | Reference(s) |

| This compound | Anigozanthos rufus, Musa acuminata | Haemodoraceae, Musaceae | [2][3] |

| Anigorufone | Anigozanthos rufus | Haemodoraceae | --- |

| Haemoxiphidone | Haemodorum simulans | Haemodoraceae | [4] |

| Haemodordioxolane | Haemodorum simulans | Haemodoraceae | [4] |

| Haemodorone | Haemodorum simulans | Haemodoraceae | [4] |

| Oxabenzochrysenone derivatives | Haemodorum simulans, Haemodorum brevisepalum | Haemodoraceae | [1][4] |

| Phenylbenzoisochromenone derivatives | Haemodorum brevisepalum | Haemodoraceae | [1] |

Biosynthesis of this compound

The biosynthesis of this compound and other phenylphenalenones proceeds through the phenylpropanoid pathway. The core structure is assembled from two molecules of cinnamic acid and one molecule of malonate[5]. Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), which initiates the pathway, followed by a series of reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), type III polyketide synthases (PKS), and aldo-keto reductases (AKR). The final cyclization to form the characteristic phenalenone nucleus is a critical step in the pathway.

Caption: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to possess a variety of biological activities, with antifungal and anti-inflammatory effects being the most prominent. The phototoxic nature of the phenylphenalenone scaffold is believed to contribute significantly to its antimicrobial action. While many studies have qualitatively described these activities, there is a notable scarcity of comprehensive quantitative data in the public domain. The following table summarizes the known biological activities; however, specific IC₅₀ values are often not reported in the available literature.

Table 3: Biological Activities of this compound and its Derivatives

| Compound/Derivative Class | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference(s) |

| Phenylphenalenones (general) | Antifungal | Mycosphaerella fijiensis, Candida spp., Cryptococcus spp. | Data not consistently available | [6][7] |

| Phenylphenalenones (general) | Anti-inflammatory | RAW 264.7 macrophages | Data not consistently available | [5] |

| Phenylphenalenones (general) | Cytotoxic | Various cancer cell lines | Data not consistently available | [4] |

| Phenylphenalenones (from H. brevisepalum) | Antimicrobial | Staphylococcus aureus MRSA, Pseudomonas aeruginosa, Candida albicans | Moderate to slight activity observed | [1] |

| Phenylphenalenones (from H. brevisepalum) | Anthelmintic | Haemonchus contortus | Activity observed | [1] |

Experimental Protocols

Isolation of this compound and its Derivatives

A general workflow for the isolation of phenylphenalenones from plant material involves extraction, partitioning, and chromatographic separation.

Caption: General workflow for isolation.

Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dry and grind the plant material (e.g., roots or bulbs of Anigozanthos or Haemodorum species) to a fine powder.

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The phenylphenalenones are typically enriched in the ethyl acetate fraction.

Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water.

Protocol: Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to determine the chemical structure of the isolated compounds. 2D NMR techniques (COSY, HSQC, HMBC) are employed for detailed structural assignments.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (e.g., ESI-MS) to determine the molecular formula of the compounds.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of isolated compounds can be assessed using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate.

-

Incubation: Add the fungal inoculum to each well and incubate the plates at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Calculation of IC₅₀: Calculate the concentration of the compound that inhibits NO production by 50% (IC₅₀).

Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, as phenylpropanoid-derived compounds, they may interact with key cellular signaling cascades involved in inflammation and cell survival.

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including inflammation and apoptosis. Phenylpropanoid derivatives have been shown to modulate MAPK signaling, which could be a potential mechanism for their anti-inflammatory effects.

Furthermore, the transcription factor NF-κB is a master regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that phenylphenalenones could interfere with this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Potential signaling pathway modulation.

Conclusion and Future Directions

This compound and its naturally occurring derivatives are a promising class of bioactive compounds with demonstrated antifungal and anti-inflammatory potential. Their unique chemical structures and biological activities make them attractive candidates for further investigation in drug discovery and development. However, a significant gap exists in the literature concerning comprehensive quantitative data on their biological effects and a detailed understanding of their molecular mechanisms of action.

Future research should focus on:

-

Systematic screening of a wider range of derivatives to establish clear structure-activity relationships.

-

Generation of robust quantitative data (IC₅₀/MIC values) for various biological activities.

-

Elucidation of the specific signaling pathways modulated by these compounds to understand their mechanisms of action at the molecular level.

-

In vivo studies to validate the therapeutic potential of the most promising derivatives.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and its analogues.

References

- 1. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 3. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal activity of umbelliferone derivatives: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into Hydroxyanigorufone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide explores the potential biological relevance of Hydroxyanigorufone by examining the well-established anti-inflammatory signaling pathway of a related flavanone, Licoflavanone, through the NF-kB/MAPK cascade. This provides a plausible mechanistic context for the observed anti-inflammatory properties of this class of compounds.

Spectroscopic Data of this compound